Natural Abundance in Tonka Bean: Ethyl Melilotate Outperforms Methyl Melilotate by 7–22×
In the defining natural source of coumarinic flavour—tonka bean (Dipteryx odorata)—ethyl 3-(2-hydroxyphenyl)propanoate (ethyl melilotate) is the dominant melilotate ester, present at 7- to 22-fold higher concentrations than methyl melilotate across extraction methods [1]. This quantitative abundance directly establishes its primacy as the natural vector of the coumarin–vanilla character that formulators seek to replicate.
| Evidence Dimension | Natural abundance in tonka bean extracts (mg/g bean, HPLC quantification) |
|---|---|
| Target Compound Data | Ethyl melilotate: 0.22 mg/g (CO2 extraction), 0.14 mg/g (ethanolic top phase), 0.32 mg/g (ethanolic base phase) |
| Comparator Or Baseline | Methyl melilotate: 0.01 mg/g (CO2 extraction), 0.03 mg/g (ethanolic top phase), 0.03 mg/g (ethanolic base phase) |
| Quantified Difference | Ethyl melilotate exceeds methyl melilotate by a factor of 7× (ethanolic base phase) to 22× (CO2 extraction); absolute difference of 0.18–0.29 mg/g |
| Conditions | HPLC analysis of tonka bean extracts; average of 6 values (2 determinations, 3 injections each) across CO2 and ethanolic extraction methods (Ehlers et al., 1995) |
Why This Matters
Procurement of ethyl melilotate rather than methyl melilotate ensures ingredient fidelity to the natural tonka bean chemotype, which is critical when targeting authentic coumarin-vanilla flavour reconstitution or building a natural-tonka-bean replacer accord.
- [1] Ehlers, D., Pfister, M., Bork, W.-R. & Toffel-Nadolny, P. HPLC analysis of tonka bean extracts. Zeitschrift für Lebensmittel-Untersuchung und Forschung 201, 278–282 (1995). Table 1: Yields of components (mg/g). DOI: 10.1007/BF01193004. View Source
